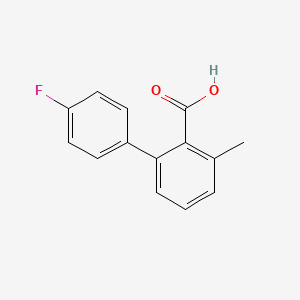

2-(4-Fluorophenyl)-6-methylbenzoic acid

Description

2-(4-Fluorophenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a fluorophenyl group at the 2-position and a methyl group at the 6-position of the aromatic ring. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing solubility and bioavailability. These features make it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to aromatic interactions .

Properties

IUPAC Name |

2-(4-fluorophenyl)-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQKBTURUGLZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673480 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214357-34-2 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-(4-Fluorophenyl)-6-methylbenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This process may include the use of specific solvents, temperature control, and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Fluorine Substitution Patterns

- 2-(4-Fluorophenyl)-6-methylbenzoic acid has a fluorophenyl group at C2, which introduces steric bulk and electronic effects distinct from simple fluorine substitution (e.g., 2-Fluoro-4-hydroxybenzoic acid ) .

- 4-(4-Fluorophenoxy)benzoic acid contains a fluorophenoxy ether, enhancing conformational flexibility compared to direct phenyl substitution .

Methyl Group Positioning

- The methyl group at C6 in the target compound increases lipophilicity, whereas analogs like 2-(Benzyloxy)-6-methylbenzoic acid replace methyl with a benzyloxy group, altering solubility and reactivity .

Functional Group Diversity

- Hydroxyl groups (e.g., 2-Fluoro-4-hydroxybenzoic acid ) improve hydrogen-bonding capacity, critical for binding to biological targets like enzymes .

- Ether or ester linkages (e.g., 4-(4-Fluorophenoxy)benzoic acid) modulate metabolic stability and degradation pathways .

Biological Activity

2-(4-Fluorophenyl)-6-methylbenzoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a methyl group, suggests diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C15H13F O2

- CAS Number : 1214357-34-2

- Structure : The compound features a benzoic acid backbone with a fluorophenyl group and a methyl substituent, which influences its reactivity and biological interactions.

The biological activity of 2-(4-Fluorophenyl)-6-methylbenzoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The fluorine atom enhances binding affinity to various enzymes, which may lead to inhibition of critical pathways in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, potentially through disruption of cell membrane integrity.

- Anti-inflammatory Effects : The carboxylic acid group can participate in hydrogen bonding, modulating inflammatory responses.

Cytotoxicity Against Cancer Cell Lines

Recent research has demonstrated the cytotoxic effects of 2-(4-Fluorophenyl)-6-methylbenzoic acid on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 12.5 | Inhibition of tubulin polymerization | |

| HeLa | 15.0 | Induction of apoptosis through mitochondrial pathways | |

| MCF-7 | 18.0 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The antimicrobial efficacy was evaluated using standard disc diffusion methods against several bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

| Candida albicans | 15 | 128 µg/mL |

These results indicate that the compound exhibits moderate to strong antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of 2-(4-Fluorophenyl)-6-methylbenzoic acid in combination with conventional chemotherapy showed enhanced efficacy in reducing tumor size in xenograft models compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation .

- Case Study on Antimicrobial Activity : In vitro studies demonstrated that this compound could effectively inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.